![molecular formula C14H14N2O6 B4538338 N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine](/img/structure/B4538338.png)
N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(Acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine involves complex chemical reactions aimed at introducing specific functional groups to achieve desired properties. For example, ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized via a Ugi four-component reaction at ambient temperature, employing formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate. This method demonstrates a high-yielding protocol and significant characterizations through elemental analysis, FTIR, NMR spectroscopy, and mass spectrometric techniques (Ganesh et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-(Acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]glycine is crucial for understanding their potential interactions and activities. The structure-activity relationship studies have shown that increasing the number of atoms between the carbonyl and aromatic moieties results in a decrease in inhibitory activity against specific enzymes, suggesting the importance of molecular configuration in biological activities (Mayfield & Deruiter, 1987).
Chemical Reactions and Properties
The chemical properties of such compounds often involve their reactivity towards various biochemical targets. For instance, specific N-substituted glycine derivatives have been synthesized and examined for their inhibitory activities against enzymes, revealing that structural modifications can significantly affect their biological efficacy (Suh et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are essential for their practical applications. The synthesis and characterization techniques, such as NMR and mass spectrometry, provide detailed insights into their physical attributes, which are critical for their formulation and application in different domains (Ganesh et al., 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the reactivity of these compounds under various conditions. The synthesis of N-(2-diazo-3-oxoalkanoyl)glycine esters and their reactivity with different reagents exemplify the diverse chemical behavior these compounds can exhibit. These studies are fundamental for developing new chemical entities with potential therapeutic or industrial applications (Looker & Carpenter, 1967).
properties
IUPAC Name |
2-[[(E)-2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-8(17)16-10(14(20)15-6-13(18)19)4-9-2-3-11-12(5-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,15,20)(H,16,17)(H,18,19)/b10-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNXRLDARZMOTJ-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=C(C=C1)OCO2)/C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((E)-2-Acetylamino-3-benzo[1,3]dioxol-5-yl-acryloylamino)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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